molecular formula C10H18O2Si B1529847 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol CAS No. 1044277-44-2

4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol

Cat. No.: B1529847
CAS No.: 1044277-44-2
M. Wt: 198.33 g/mol
InChI Key: NRMCHZPHGJRNPQ-UHFFFAOYSA-N
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Description

4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol is an organosilicon compound widely used in chemical research. It is known for its unique structure, which includes a tetrahydropyran ring substituted with a trimethylsilyl-ethynyl group and a hydroxyl group. This compound is often utilized in organic synthesis due to its reactivity and stability.

Scientific Research Applications

4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: :

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol typically involves the reaction of tetrahydropyran derivatives with trimethylsilylacetylene. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by the addition of trimethylsilylacetylene under inert conditions.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted tetrahydropyran derivatives.

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2Si/c1-13(2,3)9-6-10(11)4-7-12-8-5-10/h11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMCHZPHGJRNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of trimethylsilylacetylene (5 mL, 35.4 mmol) in THF (100 mL) cooled at −78° C., a 1.6M n-butyllithium in hexanes (22.1 mL, 35.4 mmol) was added dropwise. The solution was stirred for 30 min before tetrahydro-4H-pyran-4-one (3.47 mL, 37.2 mmol) was added. The temperature was slowly raised to room temperature and the reaction was stirred overnight. The reaction was quenched with a saturated ammonium chloride solution and the aqueous layer was extracted with ethyl acetate (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue obtained was used as such for the next step. 1H NMR (400 MHz, acetone-d6): 4.60 (s, 1H), 3.85-3.75 (m, 2H), 3.61-3.51 (m, 2H), 1.98-1.87 (m, 2H), 1.74-1.66 (m, 2H), 0.16 (s, 9H).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
22.1 mL
Type
reactant
Reaction Step Two
Quantity
3.47 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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